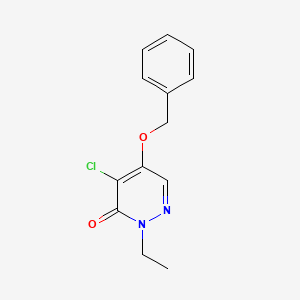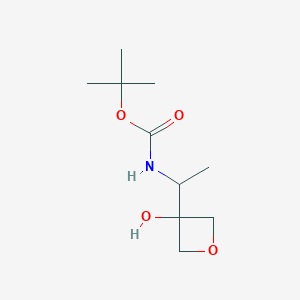![molecular formula C16H17N5O2S B12924737 Benzenesulfonamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]- CAS No. 647376-40-7](/img/structure/B12924737.png)
Benzenesulfonamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its quinazoline and benzenesulfonamide moieties, which contribute to its unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Introduction of the Amino Group: The amino group at the 6-position of the quinazoline ring can be introduced via nitration followed by reduction.
Attachment of the Ethyl Linker: The ethyl linker is introduced through a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with the aminoquinazoline intermediate.
Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the ethyl-linked aminoquinazoline with benzenesulfonyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted benzenesulfonamides.
Applications De Recherche Scientifique
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets include the active site of carbonic anhydrase IX, where the sulfonamide group binds and inhibits enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzenesulfonamide: Unique due to its specific inhibition of carbonic anhydrase IX.
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzenesulfonamide derivatives: Similar structure but with different substituents on the benzenesulfonamide moiety.
Other Benzenesulfonamides: Compounds like sulfanilamide and its derivatives, which have different biological targets and applications.
Uniqueness
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzenesulfonamide is unique due to its dual functionality, combining the properties of quinazoline and benzenesulfonamide, which allows for selective inhibition of specific enzymes and potential therapeutic applications in cancer and microbial infections .
Propriétés
Numéro CAS |
647376-40-7 |
|---|---|
Formule moléculaire |
C16H17N5O2S |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
4-[2-[(6-aminoquinazolin-4-yl)amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H17N5O2S/c17-12-3-6-15-14(9-12)16(21-10-20-15)19-8-7-11-1-4-13(5-2-11)24(18,22)23/h1-6,9-10H,7-8,17H2,(H2,18,22,23)(H,19,20,21) |
Clé InChI |
OCDALDMDDFDMPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)

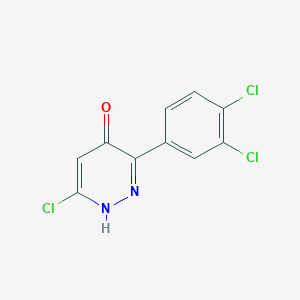

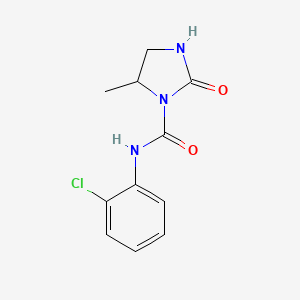
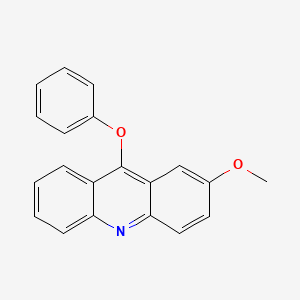
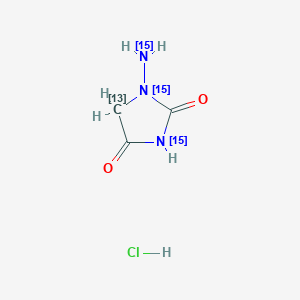
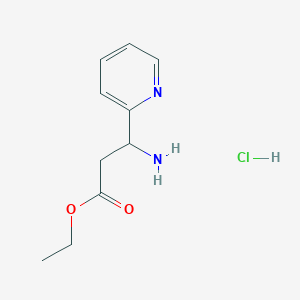
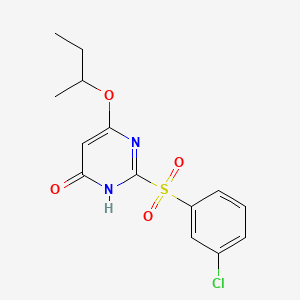
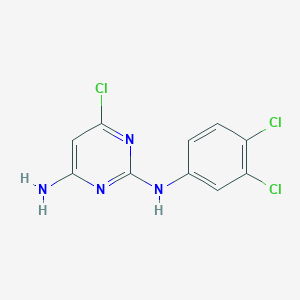
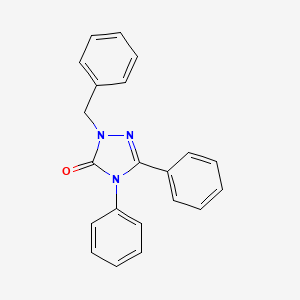
![1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12924709.png)
